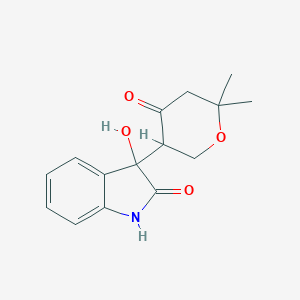

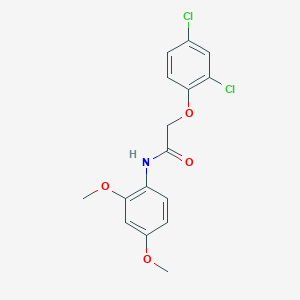

![molecular formula C16H13NOS B414011 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 84645-80-7](/img/structure/B414011.png)

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Drug Discovery

The chemical compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole belongs to the broader class of benzothiazole derivatives, which are recognized for their wide-ranging pharmaceutical applications. Benzothiazoles have been explored extensively for their therapeutic potential, especially in the development of chemotherapeutic agents. The structural simplicity and synthetic accessibility of benzothiazoles, particularly the 2-arylbenzothiazole moiety, have made them a focal point in anticancer research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Some benzothiazole derivatives are currently in clinical use for treating various diseases and disorders, signifying their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Pharmacological Activities

Benzothiazole derivatives have demonstrated a variety of pharmacological activities, making them a significant focus in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The diversity of activities exhibited by benzothiazole derivatives is attributed to structural variations, particularly substitutions at the C-2 carbon atom and C-6, which are crucial for biological activity. This scaffold has proven to be a versatile and valuable moiety in the development of new therapeutic agents across a range of applications (Bhat & Belagali, 2020).

Anticancer Research and Chemotherapeutics

Recent advances in the modification of benzothiazole structures have highlighted their potential as anticancer agents. The emergence of 2-arylbenzothiazoles as an important pharmacophore in antitumor research underlines the ongoing interest in these compounds for their promising biological profile and potential in cancer therapy. The development of new benzothiazoles and their conjugates as potential chemotherapeutics has been a key focus, with various derivatives displaying potent anticancer activity. Despite promising results in clinical studies, further characterization of their toxicity is needed for safe clinical use as anticancer drugs (Ahmed et al., 2012).

Amyloid Imaging in Alzheimer's Disease

One specific application of benzothiazole derivatives is in the field of amyloid imaging for Alzheimer's disease. Radioligands based on the benzothiazole structure have been studied for their ability to measure amyloid deposits in vivo in the brain. This technique is crucial for early detection of Alzheimer's disease and has significant implications for understanding the pathophysiological mechanisms and evaluating new therapies aimed at reducing amyloid deposition (Nordberg, 2007).

Eigenschaften

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKMHYYVMATNGS-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B413929.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-isobutoxybenzamide](/img/structure/B413932.png)

![2-iodo-N-{5-[2-(2-{5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B413934.png)

![N-[(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-pyridinecarboxamide](/img/structure/B413941.png)

![2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B413946.png)

![Isopropyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B413950.png)

![N-[1-(aminocarbonyl)-2-(9-anthryl)vinyl]benzamide](/img/structure/B413951.png)